Cyclohepta[b][1,3]selenazolo[4,5-f]indole
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Overview
Description
Cyclohepta[b][1,3]selenazolo[4,5-f]indole is a complex heterocyclic compound that features a unique fusion of indole and selenazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of selenium in its structure adds to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohepta[b][1,3]selenazolo[4,5-f]indole typically involves cycloaddition reactions. One common method is the aza-Claisen rearrangement followed by intramolecular ring-closure of (cycloheptenylmethyl)benzenamine . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Cyclohepta[b][1,3]selenazolo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenide derivatives.
Scientific Research Applications
Cyclohepta[b][1,3]selenazolo[4,5-f]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Cyclohepta[b][1,3]selenazolo[4,5-f]indole involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. This can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
[1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine: Another selenium-containing heterocyclic compound with potential biological activities.
Cyclohepta[4,5]pyrrolo[3,2-f]benzoselenazole: A structurally related compound with similar chemical properties.
Uniqueness: Cyclohepta[b][1,3]selenazolo[4,5-f]indole is unique due to its specific fusion of indole and selenazole rings, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
249-59-2 |
---|---|
Molecular Formula |
C14H8N2Se |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
13-selena-9,15-diazatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2,4,6,8,10,12(16),14-octaene |
InChI |
InChI=1S/C14H8N2Se/c1-2-4-9-10-6-13-14(17-8-15-13)7-12(10)16-11(9)5-3-1/h1-8H |
InChI Key |
MYWIINONSRMPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=NC3=CC4=C(C=C23)N=C[Se]4)C=C1 |
Origin of Product |
United States |
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